5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
The compound “5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups, including a pyrazole ring, an oxadiazole ring, and an amine group . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and oxadiazole rings, as well as the isopropyl and amine groups . These groups could potentially participate in various chemical reactions and could also influence the physical and chemical properties of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine” would be influenced by its molecular structure . For example, the presence of the polar amine group could increase its solubility in water, while the aromatic rings could contribute to its stability and rigidity.Scientific Research Applications
Antimicrobial and Antioxidant Activities
The compound 5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine and its derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. A specific study highlighted that a derivative exhibited significant antibacterial and antifungal properties, along with strong radical scavenging activities, pointing towards its potential as an antimicrobial and antioxidant agent (Saundane, Verma, & Katkar, 2013).
Anticancer Evaluation
Derivatives of 1,3,4-oxadiazol-2-amine have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines. Notably, certain derivatives showed potent cytotoxic activity, with one compound exhibiting more potent activity against gastric cancer NUGC than the standard CHS 828. These findings suggest the potential of these compounds in anticancer therapies (Abdo & Kamel, 2015).
Fungicidal Activity
Some derivatives have been prepared specifically for their fungicidal properties, showing promising activity against rice sheath blight, a significant agricultural concern. The structure-activity relationships for these compounds indicate their potential as fungicides (Chen, Li, & Han, 2000).
Anthelmintic Activity
The compound and its derivatives have also been explored for their anthelmintic activity. Various substituted compounds have been synthesized and evaluated, revealing their potential as anthelmintic agents (Patel, Jayachandran, Shah, Javali, & Sreenivasa, 2010).
Anticancer and Antiangiogenic Effects
In another research, novel derivatives were synthesized and their in vivo anticancer and antiangiogenic effects were studied using a mouse model. The results demonstrated significant reduction in tumor volume and cell number, and increased life span in mice bearing tumors. Additionally, these compounds manifested strong antiangiogenic effects and suppressed tumor-induced endothelial proliferation, indicating their potential as anticancer agents with the ability to inhibit tumor angiogenesis and tumor cell proliferation (Chandrappa, Chandru, Sharada, Vinaya, Kumar, Thimmegowda, Nagegowda, Kumar, & Rangappa, 2010).
Safety and Hazards
properties
IUPAC Name |
5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c1-5(2)13-4-3-6(12-13)7-10-11-8(9)14-7/h3-5H,1-2H3,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZUQMHQKYVUHQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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